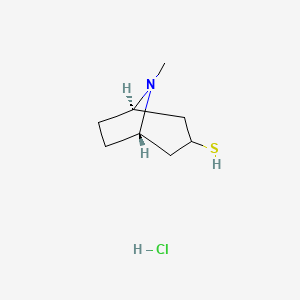

Tropine-3-thiol HCl

Übersicht

Beschreibung

Tropine-3-thiol Hydrochloride is a derivative of Tropine, an oxidative product of Tropane . It is used to synthesize alkaloid derivatives .

Chemical Reactions Analysis

Thiols, which Tropine-3-thiol HCl is a type of, are known to react with aldehydes and ketones to form thioacetals . A study also discusses the catalytic potential of Tropine-based functionalized acidic ionic liquids in esterification .Physical And Chemical Properties Analysis

Tropine-3-thiol HCl has a molecular weight of 193.74 . It is a solid substance with an off-white color . Its melting point is between 239-241°C . It is slightly soluble in methanol and water .Wissenschaftliche Forschungsanwendungen

Engineering Microbial Platforms for Tropane Alkaloid Production

Tropane alkaloids are a class of chemical compounds with various medicinal uses, and tropine is a key intermediate in their biosynthesis. Research by Srinivasan and Smolke (2019) demonstrated the de novo production of tropine in yeast, Saccharomyces cerevisiae, from simple carbon and nitrogen sources. This innovative approach involved the integration of genes from diverse plant and bacterial sources into yeast, facilitating the synthesis of non-canonical tropane alkaloids, like cinnamoyltropine, and highlighting the potential of microbial biosynthesis platforms for producing these compounds and their derivatives with enhanced bioactivities. This work represents a foundational step toward the industrial fermentation of medicinal tropane alkaloids, offering new possibilities for the synthesis of bioactive compounds, including those derived from tropine-3-thiol HCl (Srinivasan & Smolke, 2019).

Tropane Alkaloids in Medicinal Use

Tropane alkaloids have significant medicinal value, with applications ranging from anticholinergic drugs to treatments for neurological disorders. Research by Grynkiewicz and Gadzikowska (2008) explored the pharmacology and chemistry of tropane derivatives, emphasizing their importance in pharmaceuticals. The study highlighted how natural and synthetic tropane compounds, including those related to tropine-3-thiol HCl, serve as the basis for numerous pharmaceutical substances used as mydriatics, antiemetics, antispasmodics, anesthetics, and bronchodilators. This research underscores the ongoing interest in tropane alkaloids for their diverse therapeutic potentials and the role of chemical synthesis in creating novel compounds with improved efficacy and safety profiles (Grynkiewicz & Gadzikowska, 2008).

Innovations in Tropane Alkaloid Detection and Applications

Developments in biosensor technology have expanded the potential applications of tropane alkaloids in diagnostic and therapeutic contexts. Zeng et al. (2017) described a novel biosensor for intracellular detection of biothiols, based on hyperpolarized xenon magnetic resonance, which could be adapted for tropane-3-thiol HCl derivatives. This biosensor, incorporating a cryptophane-A cage for xenon NMR reporting and a fluorescence reporter, demonstrated low detection limits and effective live cell biothiol detection, highlighting its potential for non-invasive diagnostic applications and the exploration of tropane alkaloid interactions within biological systems (Zeng et al., 2017).

Eigenschaften

IUPAC Name |

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTZTIZFEAOBRO-PAFGHYSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropine-3-thiol HCl | |

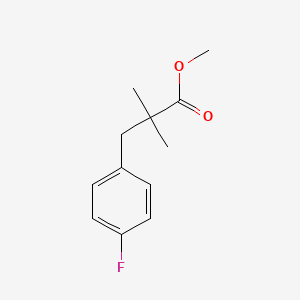

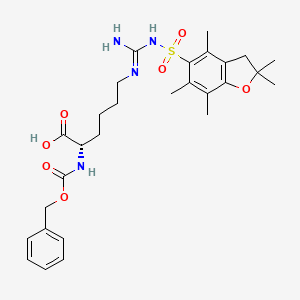

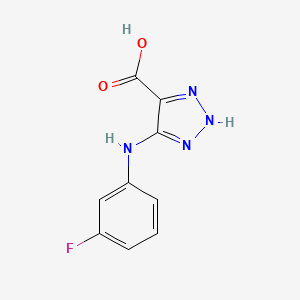

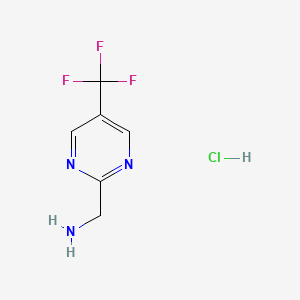

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1458716.png)

![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)

![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)

![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)